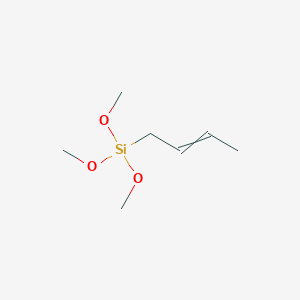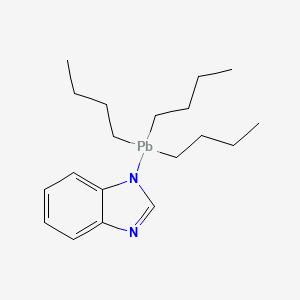
1H-Indole, 3,3'-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Indole, 3,3’-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-” is a complex organic compound that features an indole core linked to a diazepine ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis techniques. The indole core can be synthesized via Fischer indole synthesis, while the diazepine ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions could be used to modify the diazepine ring.
Substitution: Various substitution reactions can be performed on the indole and diazepine rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indoles and diazepines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it may be studied for its potential interactions with biological macromolecules.
Medicine
In medicine, compounds with indole and diazepine structures are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole derivatives: Compounds with similar indole structures.
Diazepine derivatives: Compounds with similar diazepine ring systems.
Uniqueness
The uniqueness of “1H-Indole, 3,3’-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-” lies in its specific combination of indole and diazepine structures, which may confer unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
22547-37-1 |
|---|---|
Molekularformel |
C25H30N4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
3-[2-[4-[2-(1H-indol-3-yl)ethyl]-1,4-diazepan-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C25H30N4/c1-3-8-24-22(6-1)20(18-26-24)10-14-28-12-5-13-29(17-16-28)15-11-21-19-27-25-9-4-2-7-23(21)25/h1-4,6-9,18-19,26-27H,5,10-17H2 |
InChI-Schlüssel |
KYRFZXVBYYPTCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)CCC2=CNC3=CC=CC=C32)CCC4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




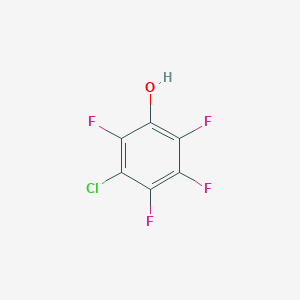
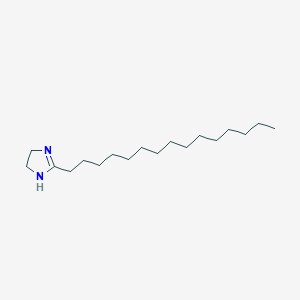
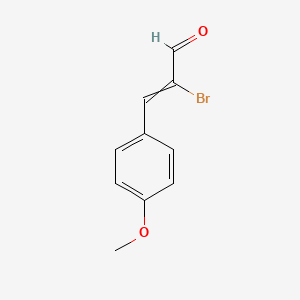
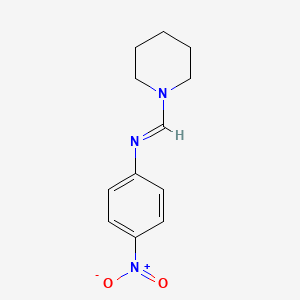
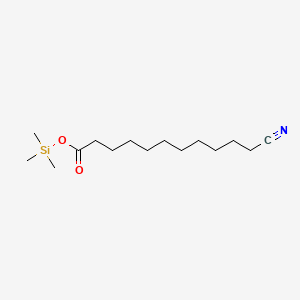
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)




